(3R*,4S*)-4-环丙基-1-{[2-甲基-5-(3-甲基-1H-吡唑-5-基)-3-噻吩基]磺酰基}吡咯烷-3-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine is a useful research compound. Its molecular formula is C16H22N4O2S2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine is 366.11841830 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学反应性
类似于所讨论化合物的化合物因其独特的反应性和合成多种杂环化合物的潜力而被广泛研究,杂环化合物在药物化学和药物设计中至关重要。例如,碱介导的[3 + 2]-环化策略已被用于合成吡唑并[1,5-a]吡啶衍生物,突出了磺酰基类似物在药物化学中的重要性。该方法利用吡啶鎓-N-胺和胺化物进行环加成反应,展示了广泛的底物范围和官能团耐受性 (Reddy, Sharadha, & Kumari, 2022)。
在药物化学中的潜力
对具有相似结构特征的化合物的研究通常探索它们作为开发具有良好生物活性的新型杂环化合物的先驱的潜力。例如,一项关于来自 2-硝基噻吩的丁二烯基结构单元合成含氮杂环化合物的研究证明了硫化物和砜的二分行为,分别导致吡唑啉和异恶唑啉。此类化合物在制药和农用化学领域有巨大的发展潜力 (Bianchi 等,2007)。
先进的合成技术
含有磺酰基、亚氨基磺酰基、磺酰胺或膦酰基的 4-(三氟甲基)吡咯烷的合成展示了在创建具有潜在治疗用途的化合物方面的先进技术。使用 1,3-偶极环加成反应强调了这些方法在获得结构复杂且功能多样分子的重要性 (Markitanov 等,2016)。
催化和绿色化学
研究的另一个方面集中在开发杂环化合物的环境友好合成方法。例如,磁性可分离的氧化石墨烯锚定磺酸已被用作在微波辐射下合成吡唑并[3,4-b]吡啶衍生物的高效且可回收的催化剂。这突出了绿色化学原理在生物活性杂环化合物合成中的整合 (Zhang 等,2016)。
未来方向
属性
IUPAC Name |
(3R,4S)-4-cyclopropyl-1-[2-methyl-5-(5-methyl-1H-pyrazol-3-yl)thiophen-3-yl]sulfonylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S2/c1-9-5-14(19-18-9)15-6-16(10(2)23-15)24(21,22)20-7-12(11-3-4-11)13(17)8-20/h5-6,11-13H,3-4,7-8,17H2,1-2H3,(H,18,19)/t12-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGHMRWJCXDMBD-OLZOCXBDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC(=C(S2)C)S(=O)(=O)N3CC(C(C3)N)C4CC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C2=CC(=C(S2)C)S(=O)(=O)N3C[C@@H]([C@H](C3)N)C4CC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。